JAK2 vs. JAK1 Selectivity Ratio: Ilginatinib vs. Ruxolitinib
Ilginatinib hydrochloride inhibits JAK2 with an IC₅₀ of 0.72 nM and demonstrates a 46-fold selectivity over JAK1 (JAK1 IC₅₀ = 33 nM) [1]. In contrast, ruxolitinib inhibits JAK2 with an IC₅₀ of 2.8 nM and JAK1 with an IC₅₀ of 3.3 nM, yielding a selectivity ratio of approximately 1.2-fold [2]. The quantified difference in JAK2/JAK1 selectivity is approximately 38-fold higher for Ilginatinib.
| Evidence Dimension | JAK2 vs. JAK1 Selectivity Ratio |
|---|---|
| Target Compound Data | 46-fold (JAK1 IC₅₀ 33 nM / JAK2 IC₅₀ 0.72 nM) |
| Comparator Or Baseline | Ruxolitinib: ~1.2-fold (JAK1 IC₅₀ 3.3 nM / JAK2 IC₅₀ 2.8 nM) |
| Quantified Difference | ~38-fold higher JAK2/JAK1 selectivity for Ilginatinib |
| Conditions | In vitro kinase activity assay; IC₅₀ values determined using recombinant JAK kinase domains. |
Why This Matters
Higher JAK2 selectivity over JAK1 may reduce JAK1-mediated immunosuppression, a key differentiator for experimental models of MPNs where JAK2V617F is the primary oncogenic driver.
- [1] Nakaya Y, Shide K, Niwa T, et al. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor. Blood Cancer J. 2011;1(7):e29. Table 1. View Source
- [2] Miao Y, Virtanen A, Zmajkovic J, et al. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors. J Med Chem. 2024;67:10012-10024. Table 1. View Source
